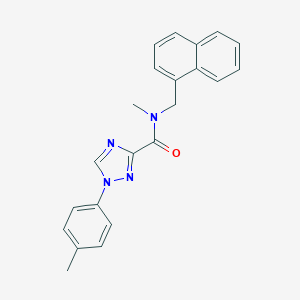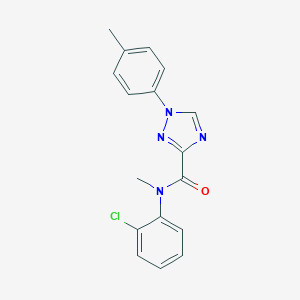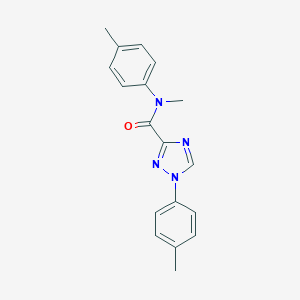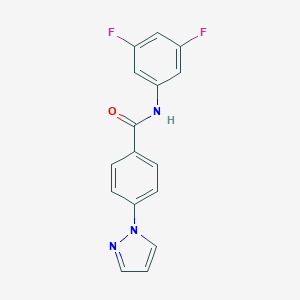
N-(5-chloro-2-pyridinyl)-3-ethoxy-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-3-ethoxy-4-fluorobenzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "CE-245677" and has been found to have a variety of interesting properties that make it useful for a range of different applications.
Mécanisme D'action
The mechanism of action of CE-245677 is complex and not fully understood. However, studies have shown that this compound can interact with a range of different proteins and ion channels in the body, including voltage-gated sodium channels and TRPV1 receptors. By modulating the activity of these proteins, CE-245677 can have a range of different effects on the body.
Biochemical and Physiological Effects:
CE-245677 has been found to have a range of different biochemical and physiological effects. One of the key effects of this compound is its ability to modulate the activity of ion channels in the brain. This can have a range of different effects, including the modulation of neurotransmitter release and the regulation of neuronal excitability. Additionally, CE-245677 has been found to have anti-inflammatory effects, which could have implications for the treatment of a range of different inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CE-245677 has several advantages and limitations when it comes to lab experiments. One of the key advantages of this compound is its ability to modulate the activity of ion channels in the brain, which makes it useful for studying the mechanisms underlying neurological disorders. Additionally, CE-245677 has been found to have relatively low toxicity, which makes it a safer option for lab experiments compared to other compounds. However, one of the limitations of CE-245677 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research involving CE-245677. One area where this compound could be further studied is in the field of oncology, where it has shown promise as a potential anti-cancer agent. Additionally, further research could be conducted to better understand the mechanisms underlying the effects of CE-245677 on ion channels in the brain. This could have implications for the development of new treatments for neurological disorders. Finally, research could be conducted to explore the potential applications of CE-245677 in other areas, such as inflammation and cardiovascular disease.
Méthodes De Synthèse
The synthesis of CE-245677 is a complex process that involves several different steps. One of the key steps in the synthesis process is the reaction between 5-chloro-2-pyridinylamine and 3-ethoxy-4-fluorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using a variety of different techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
CE-245677 has been found to have a range of potential applications in scientific research. One area where this compound has shown promise is in the field of neuroscience. Studies have shown that CE-245677 can modulate the activity of certain ion channels in the brain, which could have implications for the treatment of a range of neurological disorders. Additionally, CE-245677 has been found to have potential applications in the field of oncology, where it has been shown to inhibit the growth of certain cancer cells.
Propriétés
Nom du produit |
N-(5-chloro-2-pyridinyl)-3-ethoxy-4-fluorobenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H12ClFN2O3S |
Poids moléculaire |
330.76 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-3-ethoxy-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H12ClFN2O3S/c1-2-20-12-7-10(4-5-11(12)15)21(18,19)17-13-6-3-9(14)8-16-13/h3-8H,2H2,1H3,(H,16,17) |
Clé InChI |
VSUUOVOIPALBSG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)F |
SMILES canonique |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)


![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)





![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)

